Benzaldehyde, 2,5-dimethoxy-3-nitro-
CAS No.: 74422-90-5
Cat. No.: VC7998111
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74422-90-5 |
---|---|
Molecular Formula | C9H9NO5 |
Molecular Weight | 211.17 g/mol |
IUPAC Name | 2,5-dimethoxy-3-nitrobenzaldehyde |
Standard InChI | InChI=1S/C9H9NO5/c1-14-7-3-6(5-11)9(15-2)8(4-7)10(12)13/h3-5H,1-2H3 |
Standard InChI Key | SSAQZDIQGZMYFA-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C=O |
Canonical SMILES | COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure
Benzaldehyde, 2,5-dimethoxy-3-nitro- features a benzaldehyde backbone with the following substituents:
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Methoxy (-OCH) groups at positions 2 and 5.
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Nitro (-NO) group at position 3.
The structure is represented as:
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 211.17 g/mol | |
Melting Point | 183–187°C | |
Density | 1.48 g/cm (estimate) | |
Solubility | Soluble in methanol | |
Boiling Point | 368.87°C (estimate) |
Spectroscopic Data:
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IR: Strong absorption bands at 1680 cm (C=O stretch) and 1520 cm (NO asymmetric stretch) .
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H NMR (CDCl): δ 10.65 (s, 1H, CHO), 7.14 (dd, Hz, 1H), 7.00 (d, Hz, 1H), 3.82 (s, 6H, OCH) .
Synthesis Methods
Nitration of 2,5-Dimethoxybenzaldehyde
The most common route involves direct nitration of 2,5-dimethoxybenzaldehyde using nitric acid in acetic acid or ethyl ether .
Procedure:
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Dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid and ethyl ether.
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Add 65–70% nitric acid dropwise at 0–5°C.
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Stir for 30 hours at room temperature.
Key Reaction:
Alternative Pathways
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Oxidation of 2,5-Dimethoxy-3-nitrobenzyl Alcohol: Catalyzed by pyridinium chlorochromate (PCC) .
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Friedel-Crafts Formylation: Using HMTA (hexamethylenetetramine) and sulfuric acid .
Applications in Organic Synthesis
Pharmaceutical Intermediates
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Antitubercular Agents: Derivatives of 2,5-dimethoxy-3-nitrobenzaldehyde exhibit MIC values of 4–64 μg/mL against Mycobacterium tuberculosis H37Rv .
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Ansamycin Antibiotics: The dimethyl acetal of this compound is used in TMSOTf-catalyzed condensations to synthesize C15-benzene ansamycins .
Polymer Chemistry
The electron-withdrawing nitro group and electron-donating methoxy groups enable tunable electronic properties in conjugated polymers.
Hazard Symbol | Risk Codes | Safety Recommendations |
---|---|---|
Xi | 36/37/38 (Irritant) | Use gloves, goggles, and ventilation . |
Storage: Room temperature in airtight containers .
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Key Differences |
---|---|---|
3,4-Dimethoxy-2-nitrobenzaldehyde | Nitro at position 2 . | |
2,5-Dimethoxy-4-nitrobenzaldehyde | Nitro at position 4 . |
Challenges and Future Directions
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